[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of acetylcoumarin derivatives with 2-cyano-N-(furan-2-ylmethyl) acetamide in the presence of piperidine under reflux conditions . This reaction yields the corresponding pyrano[3,4-c]chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Various substituted amino and chromene derivatives.
Scientific Research Applications
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The exact mechanism of action for 1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan and chromene moieties may play a role in binding to biological targets, while the amino acid derivative may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate
- N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide
Uniqueness
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a furan ring, chromene moiety, and amino acid derivative. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
841282-23-3 |
---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-12(17(20)19-10-15-6-4-8-22-15)24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-9,12H,10-11H2,1H3,(H,19,20) |
InChI Key |
MCIPCXBCJGJUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC(=O)C2=CC3=CC=CC=C3OC2 |
solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.